molecular formula C20H20N2O4 B11354187 N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11354187
M. Wt: 352.4 g/mol
InChI Key: VETBSUPVVIXXCY-UHFFFAOYSA-N
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Description

N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. The synthetic route often begins with the preparation of the oxazole ring, followed by the introduction of the ethoxyphenyl groups. The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.

Chemical Reactions Analysis

N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl)docosanamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    N,N’-Bis(4-ethoxyphenyl)pentanediamide: Another structurally related compound with different applications and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-3-24-16-9-5-14(6-10-16)19-13-18(22-26-19)20(23)21-15-7-11-17(12-8-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,23)

InChI Key

VETBSUPVVIXXCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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